molecular formula C10H10F2O2S B15385473 1-(2-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one

1-(2-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one

Cat. No.: B15385473
M. Wt: 232.25 g/mol
InChI Key: OSQMVQQIVUKCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with a 2-(difluoromethoxy)-4-mercaptophenyl group. This compound shares structural motifs with synthetic cathinones and arylketones, which are often studied for pharmacological or material science applications.

Properties

Molecular Formula

C10H10F2O2S

Molecular Weight

232.25 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-4-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H10F2O2S/c1-2-8(13)7-4-3-6(15)5-9(7)14-10(11)12/h3-5,10,15H,2H2,1H3

InChI Key

OSQMVQQIVUKCGU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)S)OC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

A. 1-[2-(Difluoromethoxy)phenyl]propan-1-one (CAS 929341-33-3)

  • Structure : Differs by lacking the 4-mercapto group.
  • Properties : Molecular weight = 200.18 g/mol; water solubility likely reduced compared to thiol-containing analogs due to the absence of polar –SH. The difluoromethoxy group enhances lipophilicity (logP ≈ 2.1 predicted), favoring blood-brain barrier penetration .
  • Applications : Used in material science or as a precursor for fluorinated pharmaceuticals.

B. Flephedrone (4-FMC; 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one)

  • Structure: Contains a 4-fluoro substituent and methylamino group.
  • Properties: Water-soluble hydrochloride salt (); interacts with monoamine transporters (e.g., serotonin, dopamine). The fluorine atom increases metabolic resistance compared to non-halogenated cathinones .
  • Key Difference : The 4-mercapto group in the target compound may confer distinct redox behavior or metal-binding capacity absent in 4-FMC.

C. 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (4-CDC)

  • Structure: Chlorine at the 4-position and dimethylamino group.
  • Properties: Crystallographic studies reveal planar phenyl-propanone conformations; the chloro group enhances stability and lipophilicity (logP ≈ 2.5). Unlike the target compound, 4-CDC lacks sulfur-based reactivity .
Electronic and Steric Effects
  • Difluoromethoxy vs. This is observed in fluorinated cathinones like 4-FMC, where fluorine substituents increase oxidative stability .
  • Mercapto vs. Hydroxy: The –SH group (pKa ~10) is less acidic than –OH (pKa ~9.9 for phenol) but more nucleophilic, enabling disulfide formation or covalent binding to biological targets. For example, 1-(3-chloro-4-hydroxyphenyl)propan-1-one () exhibits hydrogen-bonding capacity via –OH, while the target compound’s –SH may favor metal chelation .
Physicochemical and Analytical Data
Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Properties
Target Compound 238.23 2-OCF₂H, 4-SH ~2.3 Reactive thiol, moderate lipophilicity
1-[2-(Difluoromethoxy)phenyl]propan-1-one 200.18 2-OCF₂H ~2.1 High thermal stability
4-FMC 183.21 4-F, N-methylamino ~1.8 CNS activity, water-soluble salt
4-CDC 211.69 4-Cl, N,N-dimethylamino ~2.5 Crystalline solid, stimulant effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.